molecular formula C9H10F2N2O B2667863 (3,3-difluoropyrrolidin-1-yl)(1H-pyrrol-2-yl)methanone CAS No. 2034299-12-0

(3,3-difluoropyrrolidin-1-yl)(1H-pyrrol-2-yl)methanone

Cat. No.: B2667863
CAS No.: 2034299-12-0
M. Wt: 200.189
InChI Key: RQLUCEWBWPZYLT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves complex chemical reactions . For instance, the disposition of a dipeptidyl peptidase IV inhibitor, which has a similar structure, was examined in rats, dogs, and humans after oral administration .


Chemical Reactions Analysis

The major route of metabolism for similar compounds is due to hydroxylation at the 5′ position of the pyrimidine ring . Other metabolic pathways include amide hydrolysis, N-dealkylation at the piperazine nitrogen, and an unusual metabolite resulting from scission of the pyrimidine ring .

Scientific Research Applications

Pharmacokinetics and Metabolism

The metabolism, excretion, and pharmacokinetics of a closely related compound, a dipeptidyl peptidase IV inhibitor intended for treating type 2 diabetes, were examined. This study detailed the compound's rapid absorption, primary metabolic pathways, and elimination processes, highlighting its potential therapeutic value and the complexity of its metabolic profile (Sharma et al., 2012).

Synthetic Methodologies and Crystal Structure

Research on the synthesis and crystal structure of boric acid ester intermediates that feature pyrrolidinyl methanone structures was conducted, revealing insights into their molecular configurations and potential applications in material science or drug development (Huang et al., 2021).

Antimicrobial Activity

A study synthesized and evaluated the antimicrobial activity of certain pyrazoline derivatives containing pyrrolidinyl methanone groups. This work highlighted these compounds' effectiveness against various microbial strains, suggesting their potential as antimicrobial agents (Kumar et al., 2012).

Organotin(IV) Complexes for Antimicrobial Applications

Organotin(IV) complexes derived from pyrrolidinyl methanone were synthesized and characterized, exhibiting significant antibacterial activities. Such findings underscore the potential of these complexes in developing new antimicrobial agents (Singh et al., 2016).

Spectroscopic and Theoretical Studies

Investigations into the spectroscopic properties and theoretical modeling of specific heterocyclic compounds incorporating pyrrolidinyl methanone have provided valuable insights into their electronic structures and potential applications in fluorescence-based technologies (Al-Ansari, 2016).

Properties

IUPAC Name

(3,3-difluoropyrrolidin-1-yl)-(1H-pyrrol-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O/c10-9(11)3-5-13(6-9)8(14)7-2-1-4-12-7/h1-2,4,12H,3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLUCEWBWPZYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C(=O)C2=CC=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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